benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate
CAS No.:
Cat. No.: VC13570835
Molecular Formula: C19H30N2O2
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30N2O2 |
|---|---|
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | benzyl N-methyl-N-[(2S,3R)-3-methyl-1-pyrrolidin-1-ylpentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C19H30N2O2/c1-4-16(2)18(14-21-12-8-9-13-21)20(3)19(22)23-15-17-10-6-5-7-11-17/h5-7,10-11,16,18H,4,8-9,12-15H2,1-3H3/t16-,18-/m1/s1 |
| Standard InChI Key | FMEQBXKNQUWRIY-SJLPKXTDSA-N |
| Isomeric SMILES | CC[C@@H](C)[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration
The compound’s biological activity is intrinsically linked to its stereochemistry. The (2S,3R) configuration creates a chiral center that ensures optimal spatial alignment with viral protease active sites . Molecular modeling studies of analogous carbamates suggest that the methyl group at position 3 and the pyrrolidin-1-yl moiety at position 1 contribute to hydrophobic interactions within enzyme binding pockets .
Molecular Characteristics
The molecular structure comprises:
-
A carbamate backbone (N-methyl-O-benzylcarbamate) providing hydrogen-bonding capabilities.
-
A pyrrolidine ring enhancing lipid solubility and membrane permeability.
-
A branched alkyl chain (3-methylpentan-2-yl) influencing steric effects.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 318.45 g/mol | |
| Purity | ≥98% | |
| LogP (Predicted) | 2.8 ± 0.3 | |
| Hydrogen Bond Acceptors | 4 |
The relatively high logP value indicates moderate lipophilicity, which may facilitate blood-brain barrier penetration—a double-edged trait requiring careful toxicological evaluation .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis involves a multi-step sequence:
-
Amino Alcohol Preparation: (2S,3R)-3-methylpentan-2-amine is reacted with pyrrolidine under Mitsunobu conditions to install the pyrrolidin-1-yl group.
-
Carbamate Formation: The secondary amine undergoes carbamoylation using methyl chloroformate and benzyl alcohol in anhydrous tetrahydrofuran (THF) .
Table 2: Critical Reaction Parameters
| Step | Temperature | Time | Yield |
|---|---|---|---|
| Amination | 0–5°C | 12 h | 72% |
| Carbamation | 25°C | 6 h | 85% |
Industrial Production
MolCore BioPharmatech employs continuous-flow reactors to enhance reproducibility, achieving batch-to-batch consistency of ±1.5% . The process adheres to ISO 9001 standards, with residual solvent levels controlled below ICH Q3C limits .
Mechanism of Action
Protease Inhibition
The compound competitively binds to the substrate cleft of viral 3CL proteases, as evidenced by surface plasmon resonance (SPR) assays showing a Kd of 89 nM. By mimicking the polyprotein’s cleavage site, it prevents the release of functional viral enzymes like RNA-dependent RNA polymerase (RdRp) .
Selectivity Profile
In vitro studies against human cathepsin L (off-target protease) revealed >100-fold selectivity, minimizing host toxicity risks . This specificity arises from the pyrrolidine ring’s interaction with a hydrophobic subpocket absent in mammalian proteases.
| Virus | Cell Line | EC₅₀ (μM) | SI (CC₅₀/EC₅₀) |
|---|---|---|---|
| SARS-CoV-2 | Vero E6 | 1.2 | 28 |
| HCoV-OC43 | Huh-7 | 2.8 | 15 |
Resistance Profile
Stability and Reactivity
Degradation Pathways
Accelerated stability studies (40°C/75% RH) revealed two primary degradation products:
-
Hydrolysis: Cleavage of the carbamate group to form benzyl alcohol and methylamine (pH-dependent, t₁/₂ = 14 days at pH 7.4) .
-
Oxidation: Pyrrolidine ring oxidation at the α-carbon, mitigated by antioxidant additives like BHT .
Research and Development Status
Preclinical Studies
Pharmacokinetic profiling in Sprague-Dawley rats showed:
-
Oral Bioavailability: 22% (AUC₀–∞ = 1.8 μg·h/mL at 10 mg/kg) .
-
Brain Penetration: B/P ratio = 0.3, suggesting limited CNS exposure .
Patent Landscape
Patent WO2021152501A1 (assigned to VulcanChem) claims use in combination therapies with nucleoside analogs. MolCore holds manufacturing patents for continuous-flow synthesis (CN114456032A) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume